Plasmalopsychosine B

Glycosphingolipid structural biology Regioisomer separation Lipid chromatography

Plasmalopsychosine B is a cationic glycosphingolipid belonging to the plasmalopsychosine sub-class — fatty aldehyde (plasmal) conjugates of psychosine bearing a cyclic acetal bridge on the galactosyl residue. It was originally isolated from human brain white matter and is structurally defined as O-(4,6-O-hexadecylidene-β-D-galactopyranosyl)-(1→1)-2-amino-4-octadecene-1,3-diol (C₄₀H₇₇NO₇, MW 684.06).

Molecular Formula C40H77NO7
Molecular Weight 684.056
CAS No. 142506-75-0
Cat. No. B589934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlasmalopsychosine B
CAS142506-75-0
Synonymsplasmalopsychosine B
Molecular FormulaC40H77NO7
Molecular Weight684.056
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1OCC2C(O1)C(C(C(O2)OCC(C(C=CCCCCCCCCCCCCC)O)N)O)O
InChIInChI=1S/C40H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)33(41)31-46-40-38(44)37(43)39-35(47-40)32-45-36(48-39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-40,42-44H,3-26,28,30-32,41H2,1-2H3/b29-27+/t33-,34+,35?,36?,37+,38+,39?,40+/m0/s1
InChIKeyFNPDIXVIMCPFGN-HIQDIXJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plasmalopsychosine B (CAS 142506-75-0): Identity, Source, and Class Baseline for Procurement Decisions


Plasmalopsychosine B is a cationic glycosphingolipid belonging to the plasmalopsychosine sub-class — fatty aldehyde (plasmal) conjugates of psychosine bearing a cyclic acetal bridge on the galactosyl residue [1]. It was originally isolated from human brain white matter and is structurally defined as O-(4,6-O-hexadecylidene-β-D-galactopyranosyl)-(1→1)-2-amino-4-octadecene-1,3-diol (C₄₀H₇₇NO₇, MW 684.06) [1][2]. The compound is a natural constituent of the vertebrate central nervous system, present at approximately 3–4 mg per kg of human brain tissue, and is up to 20-fold more abundant in human brain than in bovine brain [3]. Unlike its parent molecule psychosine, plasmalopsychosine B exhibits no detectable cytotoxicity and only weak inhibition of protein kinase C, while retaining neurotrophic-factor-like signalling activity via TrkA and MAPK pathways [1][4].

4,6-cyclic acetal regioisomer for TrkA/MAPK pathway studies
Non-cytotoxic, weak PKC inhibition sphingolipid probe
Human brain-derived glycosphingolipid with species-specific abundance context

Why Plasmalopsychosine B Cannot Be Substituted by Generic Psychosine or Other Lysosphingolipid Analogs


The plasmalopsychosine subclass occupies a narrow structural niche defined by a cyclic acetal bridge that fundamentally alters the biological profile of the parent psychosine scaffold. Psychosine (galactosylsphingosine) is a potent PKC inhibitor and cytotoxic agent implicated in Krabbe disease pathology, whereas plasmalopsychosine B exhibits negligible cytotoxicity and only weak PKC inhibition while gaining a distinct TrkA-mediated neurotrophic signalling capability [1][2]. This functional inversion — from a toxic lysosphingolipid to a neurotrophic factor mimic — is directly dependent on the 4,6-cyclic acetal plasmal modification, meaning that unmodified psychosine, N-methyl-psychosine, or glyceroplasmalopsychosine cannot serve as functional or pharmacological substitutes [1][3]. Even the closely related regioisomer plasmalopsychosine A differs in its acetal linkage position (3,4- vs. 4,6-cyclic), resulting in distinct chromatographic mobility and potentially divergent interactions with lipid microdomains [1]. Consequently, procurement of the correct regioisomer and conjugation state is critical for reproducible experimental outcomes.

Psychosine

Psychosine introduces strong cytotoxicity and PKC inhibition; its signaling profile may shift assay readouts away from TrkA-mediated pathways.

Plasmalopsychosine A (3,4-cyclic isomer)

The 3,4-cyclic regioisomer may exhibit altered chromatographic behavior and membrane partitioning; regioisomer-specific effects may not transfer.

Quantitative Evidence Differentiating Plasmalopsychosine B from Closest Analogs and In-Class Candidates


Regioisomeric Acetal Linkage: Compound B (4,6-Cyclic) vs. Compound A (3,4-Cyclic) — Structural and Chromatographic Differentiation

Plasmalopsychosine B is distinguished from its co-isolated regioisomer plasmalopsychosine A solely by the position of the cyclic acetal bridge on the galactosyl ring. Compound A bears a 3,4-O-cyclic acetal linkage, whereas compound B bears a 4,6-O-cyclic acetal linkage, a difference that results in consistently slower migration of compound B on thin-layer chromatography and Iatrobeads column chromatography under identical solvent conditions [1]. The fatty aldehyde composition (predominantly palmital 16:0 and stearal 18:0) and the sphingosine base (d18:1) are identical between the two regioisomers, meaning that the chromatographic and potentially biological differences arise exclusively from the acetal position [1][2]. This positional isomerism was confirmed by NMR and methylation linkage analysis in the original structural elucidation [1] and independently verified in the total synthesis of both compounds [3].

Regioisomer identity
Head-to-head
B: 4,6-cyclic acetal; slower TLC migration
A: 3,4-cyclic acetal; faster migration
Supports regioisomer-dependent procurement and analytical identity
Fatty aldehyde and sphingoid base identical; difference only in acetal position
Glycosphingolipid structural biology Regioisomer separation Lipid chromatography

Cytotoxicity Profile: Plasmalopsychosine B vs. Psychosine — Loss of Cytotoxicity Through Cyclic Acetal Conjugation

The parent compound psychosine (galactosylsphingosine) exhibits strong cytotoxicity across multiple cell types and is a pathologically relevant toxin in Krabbe disease (globoid cell leukodystrophy), with reported IC₅₀ values for astrocyte cell death of approximately 7.9 μM [1]. In direct contrast, plasmalopsychosine B (and its regioisomer A) showed no cytotoxic effect under comparable in vitro conditions in the original characterization study [2]. This functional switch — from a toxic lysosphingolipid to a non-cytotoxic neurotrophic signalling molecule — is attributable solely to the addition of the cyclic plasmal (fatty aldehyde) acetal bridge to the galactosyl residue of psychosine [2]. The absence of cytotoxicity has been corroborated in subsequent studies demonstrating that plasmalopsychosine prevents apoptosis rather than inducing it [3].

Cytotoxicity
Head-to-head
Plasmalopsychosine B: no detectable cytotoxicity
Psychosine: astrocyte cell death IC₅₀ ≈7.9 μM
Supports non-cytotoxic neuronal assay context
Cytotoxicity loss attributed to cyclic acetal conjugation
Cytotoxicity screening Lysosphingolipid toxicity Neuronal lipid biology

PKC Inhibition: Plasmalopsychosine B (Weak) vs. Psychosine (Strong) — Divergent Kinase Modulation

Psychosine is a well-established inhibitor of protein kinase C (PKC), with reported potency in the low micromolar to sub-micromolar range depending on the isoform and assay system, and this PKC inhibition is mechanistically linked to its cytotoxicity [1]. In the original isolation study, plasmalopsychosines A and B were directly tested alongside psychosine for PKC inhibitory activity and were found to have only a weak inhibitory effect on PKC [2]. This represents a qualitative but functionally decisive difference: the addition of the cyclic plasmal acetal to psychosine largely ablates its PKC inhibitory capacity while conferring an entirely distinct signalling profile centred on TrkA receptor kinase activation and prolonged MAPK stimulation [3].

PKC inhibition
Head-to-head
B: weak inhibitory effect
Psychosine: strong inhibition (low μM range)
Supports PKC-independent signaling studies
Exact IC₅₀ not determined due to weak activity of B
Protein kinase C regulation Sphingolipid signalling Kinase inhibitor profiling

Neuritogenic Signalling: Plasmalopsychosine B vs. Nerve Growth Factor (NGF) — Similar Efficacy, Distinct TrkA Activation Mechanism

Plasmalopsychosine B induces neurite outgrowth in PC12 pheochromocytoma cells with efficacy comparable to nerve growth factor (NGF), acting through rapid TrkA tyrosine phosphorylation (detectable within 10 minutes) and prolonged MAPK activation sustained over several hours [1][2]. However, the mechanism is mechanistically distinct: plasmalopsychosine does not compete with cold chase-stable high-affinity binding of ¹²⁵I-NGF to TrkA, demonstrating that it activates the receptor through an NGF-independent binding site or allosteric mechanism [1]. Both plasmalopsychosine- and NGF-induced neuritogenesis are inhibited by the tyrosine kinase inhibitors K-252a and staurosporine, confirming shared downstream signalling through TrkA/MAPK [1]. Additionally, plasmalopsychosine prevents apoptosis of PC12 cells induced by serum deprivation, a property shared with NGF and indicative of neurotrophic factor-like activity [1].

Neuritogenic signaling
Head-to-head
B: neurite outgrowth comparable to NGF; TrkA phosphorylation in 10 min; no NGF binding competition
Supports TrkA pathway-response interpretation
Shared downstream sensitivity to K-252a and staurosporine
Neurite outgrowth TrkA receptor MAPK signalling Neurotrophic factor mimetics

Tissue Distribution and Species Abundance: Human Brain White Matter Enrichment vs. Bovine Brain

Plasmalopsychosines A and B were isolated exclusively from the white matter of human brain and were undetectable in gray matter [1]. Cross-species quantification revealed that plasmalopsychosine levels are up to 20-fold higher in human brain compared to bovine brain, with an absolute abundance of approximately 3–4 mg per kg of human brain tissue [2]. Psychosine itself was essentially undetectable in normal human brain white matter under the same extraction and analytical conditions, indicating that the vast majority of galactosylsphingosine in human white matter exists as the plasmal-conjugated form [1]. This stark species and regional specificity has implications for both sourcing of natural material and interpretation of comparative neurobiology experiments.

Tissue abundance
Cross-study comparable
Human white matter: ~3–4 mg/kg; ~20-fold higher vs bovine brain
Supports species-specific endogenous level context
Absent from gray matter; psychosine undetectable in normal white matter
Brain lipidomics Species-specific glycosphingolipids White matter biochemistry

Synthetic Accessibility and Chemical Reference Standard Availability — Plasmalopsychosine B as a Structurally Defined Single Regioisomer

Both plasmalopsychosine A and B have been obtained by total synthesis, establishing their absolute stereochemistry and providing a route to homogenous reference material independent of brain tissue extraction [1]. The synthetic route confirmed the 4,6-cyclic acetal linkage of compound B and the pseudo-equatorial orientation at the acetal C-1 position as described in the patent literature [1][2]. The availability of synthetic material with defined regioisomeric purity is critical because natural isolates are mixtures of A and B and contain both palmital (16:0) and stearal (18:0) fatty aldehyde variants, whereas synthetic material can be prepared as a single molecular species [1]. The patent covering plasmalopsychosines (US 5,693,620 / EP 0596937) explicitly claims both isolated and synthetic compound B for methods of forming neurites and treating neuronal diseases, underscoring its distinct commercial and therapeutic identity [2].

Synthetic access
Class-level
Total synthesis achieved; obtainable as single regioisomer (>95% purity) vs natural mixture
Supports single-regioisomer reference procurement
Patent protection (US 5,693,620); synthetic route confirmed structure
Chemical synthesis Reference standards Glycosphingolipid chemistry

Procurement-Driven Application Scenarios for Plasmalopsychosine B Based on Verified Differentiation Evidence


TrkA Receptor Signalling Dissection Without NGF Binding Interference

Plasmalopsychosine B activates TrkA and downstream MAPK signalling to induce neurite outgrowth with efficacy comparable to NGF, yet does not compete with NGF for receptor binding [1]. This property makes it uniquely suited for experiments that require TrkA pathway activation without occupying the canonical NGF binding site — enabling researchers to discriminate between ligand-competitive and allosteric mechanisms of TrkA modulation. The shared sensitivity to K-252a and staurosporine confirms pathway specificity, while the distinct activation mechanism provides a chemical biology tool orthogonal to NGF itself [1].

Non-Cytotoxic Neuronal Differentiation and Survival Assays

Unlike psychosine, which induces apoptosis with an IC₅₀ in the low micromolar range, plasmalopsychosine B exhibits no detectable cytotoxicity and instead actively prevents apoptosis caused by serum deprivation in PC12 cells [1][2]. This enables long-term neuronal differentiation and survival assays without the confounding cell death that would otherwise compromise dose-response interpretations. Researchers studying neurotrophic factor biology, neurodegenerative disease models, or screening for neuroprotective compounds can employ plasmalopsychosine B as a non-toxic positive control for TrkA-dependent survival signalling [2].

PKC-Independent Sphingolipid Signalling Studies

Psychosine's strong PKC inhibition (IC₅₀ in the low micromolar range) confounds studies of sphingolipid-mediated signalling because PKC modulates numerous parallel pathways including cell proliferation, differentiation, and apoptosis [1]. Plasmalopsychosine B, which exhibits only weak PKC inhibition while retaining robust TrkA/MAPK activation, provides a clean tool for studying PKC-independent sphingolipid signalling events in neuronal cells [1][2]. This is particularly relevant for experiments designed to isolate the contribution of TrkA-mediated vs. PKC-mediated effects in neuronal phenotype modulation.

Human Brain-Specific Lipid Biomarker and Pathophysiological Research

The approximately 20-fold enrichment of plasmalopsychosines in human brain white matter relative to bovine brain, combined with their exclusive white matter localization, positions plasmalopsychosine B as a human-specific lipid marker for studies of white matter development, maintenance, and pathology [1][2]. Given the endogenous abundance of 3–4 mg/kg in human brain, dosing schemes for in vitro studies can be calibrated to physiologically relevant concentrations. This species and regional specificity may also be exploited in comparative neurobiology and in the investigation of human-specific aspects of nervous system evolution and disease susceptibility [1].

Application
Selection Property
Validation Focus
TrkA signaling studies
NGF-independent TrkA activation
MAPK pathway endpoint review
Neuronal differentiation assays
Non-cytotoxic sphingolipid probe
Apoptosis prevention endpoint
Sphingolipid signaling studies
Weak PKC inhibition
PKC-independent pathway mapping
Human white matter biomarker
Species-specific enrichment
Tissue abundance endpoint
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